molecular formula C13H22N2O4 B1446352 tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1445950-79-7

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No. B1446352
M. Wt: 270.32 g/mol
InChI Key: HCZBXZAICRTFQV-UHFFFAOYSA-N
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Description

Tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (TBHMC) is an organic compound with a molecular formula of C10H15NO4. It is a spiro compound that is a derivative of diazaspiro[4.4]nonane and is used as an intermediate in organic synthesis. TBHMC is a highly reactive compound and is used in a variety of applications, ranging from drug synthesis to the production of polymers.

Scientific Research Applications

Supramolecular Arrangements

Tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate and its derivatives play a significant role in the formation of supramolecular arrangements. These compounds, including similar diazaspiro derivatives, are crucial in understanding the relationship between molecular and crystal structures. Their unique substituents on the cyclohexane ring influence supramolecular arrangements, showcasing the significance of these compounds in crystallographic analysis (Graus et al., 2010).

Spiro Heterocyclization and Molecular Structures

Another application of these compounds is observed in the spiro heterocyclization of diaroyl pyrrole diones with acyclic enamine, leading to the formation of various ethyl diazaspiro nona-triene carboxylates. The crystalline and molecular structures of these compounds, such as ethyl benzoyl hydroxy diazaspiro nona-triene carboxylates, have been determined through X-ray analysis, demonstrating their significance in understanding molecular configurations (Silaichev et al., 2013).

Chiral Ligands in Enantioselective Oxidation

These compounds are also crucial in the synthesis of chiral 9-oxabispidines used as ligands in the enantioselective oxidation of secondary alcohols. This highlights their importance in catalytic processes, especially in achieving good to excellent selectivity factors (Breuning et al., 2009).

Synthesis of Biologically Active Compounds

Tert-butyl diazaspiro derivatives are also involved in the synthesis of spirocyclic 3-oxotetrahydrofurans. These compounds serve as intermediates for preparing other biologically active heterocyclic compounds, emphasizing their role in medicinal chemistry (Moskalenko & Boev, 2012).

Pseudopeptides and Conformational Analysis

The synthesis of diazaspiro decanes as spirolactams, which are conformationally restricted pseudopeptides, is another significant application. These compounds are used in peptide synthesis as constrained surrogates, aiding in the conformational analysis of peptide analogues (Fernandez et al., 2002).

Structural Analysis and Novel Syntheses

The tert-butyl diazaspiro derivative also finds its application in structural analysis and novel syntheses. For instance, the synthesis and characterization of tert-butyl oxazaspiro[3.3]heptane-2-carboxylate and the study of its molecular structure highlight its application in developing novel compounds accessing chemical space (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)9(13)6-16/h9,16H,4-8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBXZAICRTFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 3
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 4
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

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